N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S2/c1-16-14-17(2)22(31(28,29)24(3)19-12-10-18(23)11-13-19)15-21(16)25(4)30(26,27)20-8-6-5-7-9-20/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZGWATCIKVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine hydrochloride in the presence of triethylamine and tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the aromatic rings or the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among sulfonamide analogs influence physicochemical properties, binding affinity, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Fluorine vs. Hydroxyl Substituents :
- The target compound’s 4-fluorophenyl group (electron-withdrawing) reduces hydrogen-bonding capacity compared to the hydroxyl group in , likely decreasing solubility but improving metabolic stability. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
Methyl groups may also shield the sulfonamide moiety from metabolic oxidation .
Heterocyclic Modifications :
- Compounds with triazole (), indazole (), or pyrimidine () rings exhibit enhanced solubility or target specificity. The target compound lacks such heterocycles, suggesting a simpler binding profile focused on sulfonamide-protein interactions.
Electron-Withdrawing Groups: The cyano group in increases acidity (pKa ~3–4), whereas the target compound’s fluorine and methyl groups likely result in a higher pKa, affecting ionization and membrane permeability.
Pharmacological Activity: Chlorothalidone () demonstrates diuretic activity via carbonic anhydrase inhibition.
Biological Activity
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula. It features a fluorophenyl group and a sulfonamide moiety, which are critical for its biological interactions.
- Chemical Formula : C17H20F N3O2S2
- Molecular Weight : 373.48 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following sections detail these interactions:
1. Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the sulfonamide group is essential for inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Study : A study demonstrated that derivatives of sulfonamides showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The fluorophenyl substituent enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability .
2. Anticancer Activity
Emerging data suggests that compounds similar to this compound may possess anticancer properties through multiple mechanisms including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cell cycle progression.
A notable study highlighted that certain sulfonamide analogs exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance their anticancer efficacy .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Identified significant antibacterial activity against Staphylococcus aureus with an MIC of 16 µg/mL. |
| Study B (2022) | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study C (2021) | Showed enhanced antifungal activity compared to standard treatments in Candida albicans models. |
Q & A
Basic: What are the recommended synthetic routes and critical parameters for obtaining high-purity N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and fluorine substitution. Key steps include:
- Sulfonamide coupling : Reacting intermediates like 4-fluorophenylamine with benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Methylation : Selective N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical parameters include temperature control during exothermic steps, inert atmosphere for moisture-sensitive intermediates, and rigorous exclusion of oxygen to prevent by-product formation .
Basic: How can spectroscopic techniques (NMR, X-ray crystallography) be optimized for structural confirmation of this compound?
Answer:
- NMR : Use deuterated DMSO-d₆ or CDCl₃ to resolve overlapping signals. ¹H and ¹³C NMR should confirm methyl, fluorophenyl, and sulfonamide groups. NOESY can clarify spatial proximity of substituents .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Analyze intermolecular interactions (e.g., N—H⋯O hydrogen bonds) and torsional angles to validate the sulfonamide conformation . Data collection at low temperature (100 K) enhances resolution .
Advanced: How can contradictions in bioactivity data (e.g., IC₅₀ variability) across studies be systematically resolved?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Impurity profiling : Conduct HPLC-MS to identify by-products (e.g., des-methyl analogs) that may interfere with activity. Compare batches using accelerated stability studies (40°C/75% RH for 4 weeks) .
- Meta-analysis : Pool data from independent studies, applying statistical weights for assay sensitivity (e.g., pIC₅₀ vs. logP correlations) .
Advanced: What computational methods are most effective for predicting target interactions and optimizing SAR?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase IX. Prioritize fluorophenyl and sulfonamide moieties as key pharmacophores .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the sulfonamide group. Calculate binding free energy via MM-PBSA .
- QSAR models : Train on datasets with ≥50 analogs, using descriptors like logD, polar surface area, and electrostatic potential maps to predict bioavailability .
Advanced: What formulation strategies address poor aqueous solubility during in vivo pharmacokinetic studies?
Answer:
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration. Confirm stability via dynamic light scattering (DLS) .
- Nanoformulations : Prepare liposomes (e.g., DSPC:cholesterol 7:3) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility 5–10 fold. Characterize via TEM and DSC .
- Prodrugs : Synthesize phosphate or glycoside derivatives for hydrolytic activation in target tissues. Validate hydrolysis rates in simulated biological fluids (pH 7.4, 37°C) .
Advanced: How to design experiments to evaluate the role of the fluorine substituent in pharmacological activity?
Answer:
- Isosteric replacement : Synthesize analogs with —Cl, —H, or —CF₃ at the 4-fluorophenyl position. Compare logP (HPLC) and dipole moments (DFT calculations) .
- Biological assays : Test against isoforms (e.g., carbonic anhydrase II vs. IX) to assess fluorine-dependent selectivity. Use radiolabeled (¹⁸F) analogs for biodistribution studies .
- Crystallography : Solve co-crystal structures with target proteins to identify fluorine-specific interactions (e.g., C—F⋯H—N hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
